molecular formula C20H20N2O2 B5883928 N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5883928
M. Wt: 320.4 g/mol
InChI Key: RBLUCKAZXKXMJO-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 3,3-diphenylpropyl group attached to the nitrogen atom and a 5-methyl group on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Friedel-Crafts Alkylation: The preparation begins with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile.

    Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine.

    Oxazole Formation: The 3,3-diphenylpropylamine is reacted with an appropriate oxazole precursor under specific conditions to form the desired oxazole ring.

    Carboxamide Formation: Finally, the oxazole derivative is converted into the carboxamide by reacting with a suitable carboxylating agent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvent recovery systems, and waste management protocols .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-14-19(22-24-15)20(23)21-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLUCKAZXKXMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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